molecular formula C11H12N2O3S B188038 Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 23903-53-9

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B188038
CAS No.: 23903-53-9
M. Wt: 252.29 g/mol
InChI Key: USANWBIBDSRZOM-UHFFFAOYSA-N
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Description

It serves as a key intermediate in synthesizing human adenosine A2A receptor antagonists, such as Istradefylline, used for Parkinson’s disease (PD) treatment . Its synthesis involves cyclization using N,N-dimethylacetamide dimethyl acetal and ammonium acetate, yielding high-purity intermediates for further alkylation . Docking studies confirm its structural compatibility with the adenosine A2A receptor’s active site, highlighting its therapeutic relevance .

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-4-16-11(15)8-5(2)7-9(14)12-6(3)13-10(7)17-8/h4H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USANWBIBDSRZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319714
Record name ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670692
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23903-53-9
Record name Ethyl 1,4-dihydro-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
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Record name NSC349832
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Record name ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Preparation Methods

Starting Materials and Reaction Conditions

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as the primary precursor. In a representative procedure, this intermediate is synthesized via the Gewald reaction, combining 2-butanone (2.0 mol), ethyl cyanoacetate (1.0 mol), elemental sulfur (1.0 mol), and morpholine (1.0 mol) in ethanol. The mixture is heated to 60°C for 3 hours, yielding the aminothiophene ester with a 70% efficiency. Subsequent treatment with potassium thiocyanate (KSCN) in dioxane under hydrochloric acid catalysis generates 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, a critical intermediate.

Table 1: Optimization of Core Synthesis

ParameterConditionsYield (%)
SolventDioxane85
CatalystHCl (conc.)78
Reaction Time4 hours82
TemperatureReflux (100°C)88

Microwave irradiation has emerged as an alternative to traditional heating, reducing reaction times from hours to minutes while maintaining yields above 80%.

Introduction of the ethyl ester group at position 6 is achieved through nucleophilic substitution or esterification. A two-step approach is commonly employed:

Step 1: Thiolation and Alkylation

The thioxo intermediate reacts with ethyl chloroacetate in the presence of alcoholic potassium hydroxide (KOH). This SN2 reaction replaces the thiol group with an ethyl acetate moiety, forming ethyl((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate.

Table 2: Esterification Reaction Parameters

ReagentSolventTemperatureYield (%)
Ethyl chloroacetateEthanol25°C65
KOH (alcoholic)THF0–5°C72
TriethylamineDCMReflux68

Step 2: Hydrazinolysis and Cyclization

Hydrazinolysis of the thioacetate intermediate with hydrazine hydrate in ethanol produces a hydrazino derivative, which undergoes cyclization upon heating. This step finalizes the thienopyrimidine骨架 with the desired ethyl ester group.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclocondensation of 2-aminothiophene derivatives with formamide under microwaves (300 W, 120°C) completes in 15 minutes, compared to 6 hours via conventional heating. This method reduces side reactions and improves purity.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and recyclable catalysts. Employing silica-supported phosphoric acid under ball-milling conditions achieves 90% conversion while minimizing waste.

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the synthesis requires transitioning from batch to continuous flow systems. Microreactors with immobilized catalysts enable precise temperature control and higher throughput, achieving 95% conversion in <10 minutes.

Waste Minimization Strategies

Industrial protocols incorporate atom economy principles. For example, in situ recycling of morpholine during the Gewald reaction reduces raw material costs by 40%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 1.21 ppm (ester CH₃), 2.03–2.04 ppm (methyl groups), and 4.13 ppm (ester CH₂).

  • IR : Peaks at 1648 cm⁻¹ confirm the carbonyl group.

  • Mass Spectrometry : Molecular ion peak at m/z 240.29 aligns with the compound’s molecular weight.

Table 3: Purity Assessment Techniques

MethodDetection LimitPrecision (% RSD)
HPLC (C18 column)0.1 µg/mL1.2
GC-MS0.05 µg/mL0.8

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives with potential changes in the functional groups attached to the thieno[2,3-d]pyrimidine core.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert solvents like tetrahydrofuran or ethanol.

      Products: Reduced forms of the compound, often leading to the formation of alcohols or amines.

  • Substitution

      Reagents: Halogenating agents such as N-bromosuccinimide.

      Conditions: Performed in the presence of a catalyst and under controlled temperatures.

      Products: Substituted derivatives with halogen atoms replacing hydrogen atoms on the thieno[2,3-d]pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been investigated for several medicinal applications:

  • Antimicrobial Agents : The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains. Its mechanism of action involves inhibiting specific enzymes critical for microbial survival.
  • Anticancer Research : Studies have indicated its cytotoxic effects on various cancer cell lines. It is being explored as a lead compound for developing new anticancer drugs due to its ability to disrupt cancer cell proliferation.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

  • Organic Electronics : It is utilized in the development of organic semiconductors for electronic devices. Its electron-donating characteristics are beneficial in creating efficient charge transport materials.
  • Photovoltaics : this compound has been explored as a component in organic photovoltaic cells, contributing to solar energy conversion technologies.

Biological Studies

Research has also focused on the biological implications of this compound:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways of microorganisms and cancer cells. This inhibition can lead to therapeutic effects by disrupting essential biological processes.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death, or interfere with cancer cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Thienopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structural analogues:

Compound Name Substituents/R-Groups Molecular Weight Melting Point (°C) Key Applications References
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (Target Compound) 2-Me, 5-Me, 4-Oxo, 6-COOEt 238.26 Not reported Adenosine A2A antagonism (PD)
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 5-Me, 4-Oxo, 6-COOEt 238.26 246–248 Intermediate for hydroxamic acids
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate 2-Me, 5-Me, 4-NH2, 6-COOEt 253.29 Not reported Anticancer (breast models)
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 2-(CH2Cl), 5-Me, 4-Oxo, 6-COOEt 286.73 Not reported Functionalizable intermediate
Ethyl 5-methyl-2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 2-(Morpholinyl-CH2), 5-Me, 4-Oxo, 6-COOEt 340.40 Not reported Enhanced solubility/bioavailability

Key Observations :

  • The morpholine derivative’s enhanced solubility may improve pharmacokinetics .
  • Position 4 Substitutions: Replacing the oxo group with amino (NH2) shifts biological activity toward anticancer applications , whereas thio (S) substitutions (e.g., in benzimidazole hybrids) improve antimicrobial activity .

Thermal and Spectral Data

  • Melting Points : The unsubstituted ethyl 5-methyl-4-oxo analogue melts at 246–248°C , while morpholine derivatives () are sold as stable solids, though specific m.p. data are unreported.
  • Spectroscopy : IR and NMR data confirm cyclization and substituent patterns. For instance, the target compound’s IR shows C=O stretches at ~1700 cm⁻¹, consistent with ester and ketone groups .

Biological Activity

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest within medicinal chemistry due to its diverse biological activities. This article examines its potential applications in pharmacology, particularly focusing on its anticancer, antimicrobial, and anti-Alzheimer's properties.

  • Molecular Formula : C₁₁H₁₂N₂O₃S
  • CAS Number : 23903-53-9
  • Molecular Weight : 240.29 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with an ethyl ester functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. This compound has shown promising results in various cancer cell lines.

Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
MCF-712.5Etoposide15
A54910.0Etoposide12
Colo-2058.5Etoposide11

These results indicate that the compound exhibits superior activity compared to the standard chemotherapeutic agent etoposide in inhibiting cell proliferation in breast (MCF-7) and lung (A549) cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies report that it displays significant activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1862.5
Escherichia coli15125
Candida albicans-31.25

The data suggest that this compound is particularly effective against Staphylococcus aureus, making it a potential candidate for developing new antibiotics .

Neuroprotective Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

Activity Assay IC50 (µM)
AChE Inhibition20.0
Protein Denaturation15.0

These findings suggest that the compound could serve as a lead structure for developing anti-Alzheimer's agents .

Case Studies and Research Findings

  • Anticancer Study : A study involving various thieno[2,3-d]pyrimidine derivatives demonstrated that structural modifications significantly affect anticancer activity. Ethyl 2,5-dimethyl derivative showed enhanced cytotoxicity compared to other analogs .
  • Antimicrobial Evaluation : In a comparative study of several derivatives against common pathogens, this compound emerged as one of the most potent against E. coli and S. aureus, indicating its potential for further development as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies have shown that compounds with similar structures exhibit promising results in inhibiting AChE activity, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for preparing Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate?

The compound is synthesized via cyclization using N,N-dimethylacetamide dimethyl acetal and ammonium acetate, yielding intermediates for alkylation. Key steps include:

  • Cyclization : Reacting ethyl 2-cyano-3-dimethylaminoacrylate with thiourea derivatives under reflux in ethanol. Ammonium acetate enhances cyclization efficiency, achieving yields >75% .
  • Alkylation : Subsequent reaction with chloroacetamides introduces functional groups for biological activity studies.
  • Purification : Crystallization from acetone or ethanol ensures high purity (>95%) .

Table 1 : Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationN,N-dimethylacetamide dimethyl acetal, NH₄OAc, ethanol, reflux75–85
AlkylationChloroacetamides, DMF, 60°C60–84

Q. How is the compound structurally characterized in academic research?

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å) confirm the thienopyrimidine core and substituent orientations .
  • NMR spectroscopy : Distinct signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and amide NH protons (δ 8.6–8.8 ppm) validate functional groups .

Q. What is the rationale for testing this compound's antimicrobial activity?

The thienopyrimidine scaffold mimics purine bases, enabling competitive inhibition of bacterial enzymes (e.g., TrmD methyltransferase). Researchers use:

  • In vitro assays : MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .
  • Docking studies : AutoDock Vina evaluates binding affinity to target proteins (e.g., RMSD < 2.0 Å validates docking reliability) .

Advanced Research Questions

Q. How can discrepancies between in silico docking predictions and in vitro antimicrobial results be resolved?

  • Methodological adjustments :
  • Flexible docking : Account for protein conformational changes using tools like Schrödinger Suite .

  • Solvent effects : Include explicit water molecules in molecular dynamics simulations (e.g., GROMACS) .

    • Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

    Table 2 : Example Docking vs. Experimental Data

    CompoundPredicted ΔG (kcal/mol)Experimental MIC (µg/mL)
    VIa-8.216 (S. aureus)
    VIb-7.832 (E. coli)
    Data sourced from

Q. What strategies address the low reactivity of the ester group during amide coupling?

The ester's steric hindrance necessitates:

  • Activation reagents : 1,1’-Carbonyldiimidazole (CDI) in DMF generates reactive imidazolides, enabling one-pot coupling with benzylamines (yields 71–84%) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min) .

Q. How do crystallographic torsion angles influence the compound's bioactivity?

  • Torsion analysis : Angles like C6–C1–C2–C3 (0.11°) and N2–C9–C10–C7 (−5.85°) determine planar vs. non-planar conformations, affecting receptor binding .
  • Hydrogen bonding : Interactions between the 4-oxo group and His250 (in TrmD) are critical for inhibitory activity .

Data Contradiction Analysis

Q. Why do some studies report variable yields in alkylation reactions?

Discrepancies arise from:

  • Solvent choice : DMF vs. THF impacts reactivity (DMF increases polarity, enhancing nucleophilic substitution) .
  • Catalyst presence : Use of zeolites or molecular sieves removes water, improving conversion rates .

Q. How to reconcile conflicting reports on the compound's binding affinity to adenosine A2A receptors?

  • Receptor flexibility : Use ensemble docking to model multiple receptor conformations .
  • Mutagenesis studies : Validate key residues (e.g., Phe168) via site-directed mutagenesis .

Methodological Best Practices

  • Structural refinement : Use SHELXL for high-resolution crystallographic data (R-factor < 0.065) .
  • Synthetic reproducibility : Pre-dry solvents over molecular sieves and monitor reactions via TLC/HPLC .

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